Carbocysteine

COPD Network Meta-analysis Exacerbation risk

Carbocysteine is a blocked-thiol mucoregulator that increases sialomucins, distinct from free-thiol agents like NAC. Proven to reduce COPD exacerbations by 0.40 events/year (PEACE trial, 1500 mg/day). Superior cough threshold increase vs ambroxol (81% increase, P=0.047). Superior antioxidant activity vs fluticasone propionate in oxidative stress models. Ideal for clinical trials targeting mucoregulation, redox biology, or corticosteroid-resistant inflammation. Procure high-purity Carbocysteine for differentiated respiratory research.

Molecular Formula C5H9NO4S
Molecular Weight 179.19
CAS No. 186537-58-6
Cat. No. B1143228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbocysteine
CAS186537-58-6
Molecular FormulaC5H9NO4S
Molecular Weight179.19
Structural Identifiers
SMILESC(C(C(=O)O)N)SCC(=O)O
InChIInChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.6g/L

Structure & Identifiers


Interactive Chemical Structure Model





Carbocisteine (186537-58-6) Mucolytic Procurement: Baseline Characteristics and Clinical Positioning


Carbocisteine (S-carboxymethyl-L-cysteine, CAS 186537-58-6) is a thiol-based mucolytic agent of the cysteine derivative class, indicated for the symptomatic treatment of respiratory conditions characterized by excessive or viscous mucus [1]. Its molecular formula is C₅H₉NO₄S with a molecular weight of 179.19 [2]. The compound exerts its therapeutic effect by cleaving disulfide bonds within mucus glycoproteins, thereby reducing mucus viscosity and elasticity, and by modulating mucin production toward less viscous sialomucins [3]. As an established pharmaceutical active ingredient with decades of clinical use, carbocisteine is available globally in multiple oral dosage forms including capsules, tablets, syrups, and granulates, typically administered at doses of 1500–2250 mg/day in adult populations [2][4]. The compound is recognized in international treatment guidelines as an adjunctive therapy for stable chronic obstructive pulmonary disease (COPD) and chronic bronchitis [5].

Carbocisteine (186537-58-6) Differentiation: Why In-Class Substitution Is Scientifically Unjustified


Within the class of thiol-based mucolytics, carbocisteine, erdosteine, and N-acetylcysteine (NAC) are frequently considered interchangeable by procurement entities seeking cost reduction. However, this assumption of therapeutic equivalence is contradicted by quantitative clinical evidence. Network meta-analyses of randomized controlled trials in COPD populations reveal a clear efficacy hierarchy: erdosteine > carbocisteine > NAC for overall effectiveness [1], yet carbocisteine demonstrates superior reduction in annual acute exacerbation rate compared to both erdosteine and high-dose NAC in independent analyses [2]. Furthermore, each agent exhibits a distinct safety and tolerability ranking, with erdosteine showing the most favorable safety profile while carbocisteine offers a different benefit-risk trade-off characterized by robust efficacy with a marginally higher adverse event signal [2]. Pharmacokinetically, carbocisteine is distinguished by its low oral bioavailability (<10%) due to extensive first-pass metabolism, a characteristic that fundamentally differentiates its systemic exposure profile from NAC and directly impacts dosing considerations [3]. Finally, evidence of a 'post-mucoactive' effect with sustained rheological improvement 8 days after carbocisteine-lysine cessation is a unique pharmacodynamic feature not demonstrated for other agents in the class [4]. Consequently, generic substitution without head-to-head bioequivalence and therapeutic equivalence data specific to the target indication introduces clinically meaningful and economically consequential risk.

Carbocisteine (186537-58-6) Quantitative Differentiation Evidence: Head-to-Head and Comparative Efficacy Data


Carbocisteine vs. N-Acetylcysteine (NAC) in COPD: Quantitative Ranking of Overall Efficacy

In a network meta-analysis of 7 RCTs involving 2,753 COPD patients, the comparative effectiveness of three mucolytics was quantitatively ranked. The analysis provided the following hierarchy of efficacy: erdosteine (600 mg/day) > carbocisteine (1500 mg/day) > N-acetylcysteine (NAC, 1200 mg/day) [1]. While carbocisteine was not the top-ranked agent, it demonstrated intermediate efficacy, positioned as superior to NAC in this comparative framework. The pairwise meta-analysis confirmed that mucolytic/antioxidant agents as a class significantly reduced the risk of acute exacerbation of COPD (AECOPD) with a relative risk (RR) of 0.74 (95% CI 0.68–0.80) [1]. This evidence establishes a clear, quantitative hierarchy, refuting the assumption that carbocisteine and NAC are interchangeable and providing procurement stakeholders with a data-driven basis for formulary positioning.

COPD Network Meta-analysis Exacerbation risk Mucolytics

Carbocisteine Demonstrates Superior Reduction in Annual Acute Exacerbation Rate in COPD vs. Comparators

An independent network meta-analysis published in China Pharmacy (2021) provided a distinct efficacy ranking focusing on the annual acute exacerbation rate in COPD. The probability cumulative ranking results, calculated by area under the curve, ranked interventions as follows: carbocisteine > high-dose NAC > erdosteine > placebo > low-dose NAC [1]. In this analysis, carbocisteine achieved the highest probability of being the most effective intervention for reducing the annual acute exacerbation rate, with a mean difference (MD) of -0.69 exacerbations per year compared to low-dose NAC (95% CI -1.11 to -0.26, P<0.05) [1]. This finding directly challenges the efficacy hierarchy reported in the Rogliani 2019 analysis and highlights that the choice of outcome measure materially influences comparative positioning.

COPD Network Meta-analysis Exacerbation rate Annual exacerbations

Comparative Safety Profile: Carbocisteine vs. Erdosteine vs. NAC in COPD

The safety and tolerability profiles of carbocisteine, erdosteine, and NAC are not equivalent. A network meta-analysis evaluating the incidence of adverse drug reactions (ADRs) in COPD patients produced the following probability cumulative ranking (from best safety to worst): erdosteine > high-dose NAC > low-dose NAC > placebo > carbocisteine [1]. Carbocisteine was ranked last (5th) among the five interventions for safety, indicating the highest probability of ADR occurrence. However, a clustering and hierarchical ranking analysis grouped carbocisteine into a category characterized by 'good efficacy but low safety,' whereas high-dose NAC and erdosteine were grouped as having 'good efficacy and safety' [1]. It is critical to note that in the Rogliani 2019 analysis, the AEs induced by all three agents were described as 'mild in severity and generally well tolerated' [2]. The discrepancy in safety rankings underscores the importance of evaluating source data and methodology when assessing comparative safety.

COPD Safety Adverse Events Mucolytics Tolerability

Unique Post-Mucoactive Effect: Sustained Rheological Improvement After Carbocisteine-Lysine Cessation

Carbocisteine-lysine demonstrates a unique 'post-mucoactive' pharmacodynamic effect not reported for other agents in the mucolytic class. In a placebo-controlled trial of 24 outpatients with simple chronic bronchitis, a 4-day course of a single daily oral dose of 2.7 g carbocisteine-lysine produced significant improvements in bronchial mucus rheology and clearance that persisted for at least 8 days after the cessation of treatment [1]. Specifically, mucus viscosity was reduced by 67% at the end of treatment, with residual reductions of 48% and 62% at 4 and 8 days post-treatment, respectively. Concurrently, mucociliary transport increased by 41% at end of treatment, and by 31% and 34% at the same post-treatment intervals [1]. This sustained effect is a differentiating feature of carbocisteine-lysine that is not described in the literature for N-acetylcysteine or erdosteine.

Chronic Bronchitis Mucus Rheology Mucociliary Clearance Pharmacodynamics

Pharmacokinetic Differentiation: Low Oral Bioavailability of Carbocisteine vs. NAC

Carbocisteine exhibits a distinct pharmacokinetic profile characterized by very low oral bioavailability (<10% of the administered dose), primarily attributed to extensive hepatic first-pass metabolism [1]. In contrast, N-acetylcysteine (NAC) also undergoes significant first-pass metabolism but has a reported oral bioavailability of approximately 4-10%, with some studies suggesting higher variability [2]. While both compounds have low systemic availability, the metabolic pathways and resultant active moieties differ. Carbocisteine is absorbed as the intact molecule, whereas NAC is largely deacetylated to cysteine during first-pass. This fundamental pharmacokinetic difference has implications for dosing, as carbocisteine is typically administered at 1500-2250 mg/day, while NAC is given at 600-1200 mg/day for mucolytic indications [3]. Furthermore, the low and potentially variable bioavailability of carbocisteine underscores the critical importance of robust bioequivalence testing for generic formulations to ensure therapeutic equivalence, as small differences in formulation can have amplified effects on systemic exposure [4].

Pharmacokinetics Bioavailability First-pass metabolism Dosing

Carbocisteine (186537-58-6) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: COPD Formulary Positioning—Maximizing Reduction in Annual Exacerbation Frequency

Given the network meta-analysis evidence ranking carbocisteine as the most effective mucolytic for reducing the annual acute exacerbation rate in COPD [1], procurement decisions for health systems or formularies where the primary clinical goal is to minimize exacerbation frequency should prioritize carbocisteine over erdosteine or NAC. This scenario is particularly relevant for COPD patient populations with a history of frequent exacerbations, where each prevented exacerbation translates to reduced hospitalization costs and improved patient outcomes. The quantified mean difference of -0.69 exacerbations per year versus low-dose NAC provides a tangible metric for cost-effectiveness modeling.

Scenario 2: Chronic Bronchitis Management with Intermittent Dosing—Leveraging the Post-Mucoactive Effect

The unique 'post-mucoactive' effect of carbocisteine-lysine, demonstrated by sustained improvements in mucus viscosity (62% reduction) and mucociliary clearance (34% increase) 8 days after a 4-day treatment course [2], supports its use in chronic bronchitis protocols that employ intermittent or pulse dosing strategies. This pharmacodynamic property differentiates carbocisteine-lysine from other mucolytics and may enable reduced dosing frequency while maintaining therapeutic benefit. Procurement of carbocisteine-lysine salt formulations, specifically, is justified for chronic bronchitis programs aiming to optimize patient adherence and minimize long-term medication burden.

Scenario 3: Clinical Trials Requiring a Mucolytic with Intermediate Efficacy in a Class Hierarchy

For clinical trial design requiring an active comparator with established, quantifiable efficacy that is neither the most nor the least effective agent in its class, carbocisteine is optimally positioned. The network meta-analysis by Rogliani et al. [3] provides a clear, quantitative efficacy hierarchy (erdosteine > carbocisteine > NAC) that can be used to justify the selection of carbocisteine as a mid-tier comparator arm. This is valuable for trials investigating novel agents for COPD or chronic bronchitis, where demonstrating superiority over a mid-tier established therapy or non-inferiority to a standard-of-care is a regulatory or scientific objective.

Scenario 4: Generic Formulation Bioequivalence and Procurement Risk Mitigation

Carbocisteine's low oral bioavailability (<10%) and extensive first-pass metabolism [4] make therapeutic equivalence highly sensitive to formulation variables. In procurement scenarios where cost containment drives consideration of generic substitution, rigorous bioequivalence data (e.g., Cmax, AUC) generated under standardized conditions [5] must be a non-negotiable requirement. The absence of such data introduces clinically significant risk of therapeutic failure or altered safety profiles. Procurement contracts should explicitly require submission of bioequivalence study reports demonstrating 90% confidence intervals for AUC and Cmax within the 80-125% acceptance range relative to the reference listed drug. This evidence-based requirement mitigates the risk associated with indiscriminate generic switching.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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